4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.
Substitution Reaction: The phenyl group is introduced at the 4-position of the thiazole ring through a substitution reaction using phenyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl bromide and potassium carbonate in anhydrous conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Introduction of various substituents at the thiazole ring.
Scientific Research Applications
4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazole derivatives: Known for their antimicrobial activities.
Benzamide derivatives: Studied for their anti-inflammatory and antitumor properties.
Uniqueness
4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is unique due to its combined thiazole and benzamide structure, which imparts a broad spectrum of biological activities .
Properties
Molecular Formula |
C19H18N2OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)19(22)20-12-11-18-21-17(13-23-18)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |
InChI Key |
NACVYOGUBUVWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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